molecular formula C7H7N3O3 B147307 3-Nitrobenzhydrazide CAS No. 618-94-0

3-Nitrobenzhydrazide

Cat. No. B147307
CAS RN: 618-94-0
M. Wt: 181.15 g/mol
InChI Key: NQEWXLVDAVTOHM-UHFFFAOYSA-N
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Patent
US04824843

Procedure details

3-Nitrobenzoic acid, hydrazide, 24.5 g, (Chemical Abstracts, Vol. 102, 148507r (1983)) and 1,1,1-triethoxyethane are refluxed overnight. The mixture is cooled, filtered, and washed with hexane to give 21.9 g of 2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole after recrystallization from 2-propanol; mp 154°-156° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
148507r
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([NH:9][NH2:10])=[O:8])([O-:3])=[O:2].[CH2:14](OC(OCC)(OCC)C)[CH3:15]>>[CH3:14][C:15]1[O:8][C:7]([C:6]2[CH:11]=[CH:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[N:9][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NN)C=CC1
Name
148507r
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=NN1)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.